In Vitro Mechanism of Action of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine: A Novel Voltage-Gated Sodium Channel Modulator
In Vitro Mechanism of Action of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine: A Novel Voltage-Gated Sodium Channel Modulator
Executive Summary & Pharmacological Context
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a highly specialized aryloxyethylamine derivative. Structurally, it serves as an advanced, re-engineered analogue of the legacy Class IB antiarrhythmic agent mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine). The pharmacological evolution from a 2,6-dimethyl to a 3,5-dimethyl substitution pattern on the phenoxy ring, coupled with an extended N-sec-butyl aliphatic chain, fundamentally alters the molecule's lipophilicity ( LogP ) and steric profile.
These structural modifications are engineered to enhance binding affinity within the local anesthetic (LA) receptor site of voltage-gated sodium channels (VGSCs), specifically targeting the cardiac Nav1.5 isoform and the peripheral Nav1.7 isoform. In vitro, this compound functions as a potent, state-dependent inhibitor of the late sodium current ( INaL ), a pathological leak current implicated in Long QT Syndrome type 3 (LQT3) and neuropathic pain[1].
Molecular Mechanism of Action (MoA)
The core mechanism of action relies on state-dependent block and use-dependent accumulation , which are hallmarks of optimized aryloxyethylamine scaffolds.
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Target Engagement: Due to its optimized lipophilicity, the uncharged fraction of the molecule partitions through the lipid bilayer, entering the intracellular vestibule of the Nav channel. The protonated amine then binds to the highly conserved LA binding pocket located in the S6 segments of Domains III and IV of the Nav α -subunit.
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State-Dependent Inhibition: The compound exhibits low affinity for the resting (closed) state of the channel. Upon membrane depolarization, the channel transitions to the open and subsequently inactivated states. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine binds with high affinity to these active/inactivated conformations, stabilizing the fast inactivation gate and preventing channel reopening[2].
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INaL Selectivity: In mutant Nav1.5 channels (e.g., Δ KPQ or F1473C), defective fast inactivation leads to a persistent, depolarizing late sodium current ( INaL ). By stabilizing the inactivated state, this compound effectively suppresses INaL without significantly blunting the peak sodium current ( INaP ) required for the physiological action potential upstroke[1].
State-dependent inhibition of Nav1.5 by N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.
In Vitro Experimental Workflows
As a Senior Application Scientist, I emphasize that robust in vitro validation of Nav modulators requires differentiating peak vs. late current inhibition and ensuring translational safety. The following self-validating protocols are industry standards for profiling aryloxyethylamine derivatives.
Protocol 1: Automated Patch-Clamp Electrophysiology (Target Validation)
Causality of Choices: To accurately calculate the Selectivity Index ( SI=IC50(INaP)/IC50(INaL) ), we must isolate the transient peak from the sustained late current. We utilize a specific step-pulse protocol on an automated platform (e.g., SyncroPatch 384) to ensure high-throughput fidelity. ATX-II (Anemonia sulcata toxin) is used as a positive control to chemically induce INaL in wild-type cells, ensuring the assay's dynamic range is self-validated.
Step-by-Step Methodology:
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Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 (hNav1.5). Harvest at 70-80% confluency.
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Solution Setup: Prepare extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4) and intracellular solution (120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, pH 7.2). Note: Intracellular Cs+ is critical to block endogenous potassium currents that could contaminate the recording.
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Whole-Cell Configuration: Establish gigaseals and break into whole-cell mode. Maintain a holding potential of -120 mV to ensure all Nav channels are in the resting state.
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Voltage Protocol: Apply a depolarizing step to -20 mV for 300 ms.
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Peak INaP is measured as the maximum inward current within the first 1-3 ms.
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Late INaL is measured as the integral of the sustained inward current between 50-250 ms.
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Compound Application: Perfuse N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine in ascending concentrations (0.1 μ M to 30 μ M). Use 0.1% DMSO as the vehicle negative control.
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Data Analysis: Generate dose-response curves using the Hill equation to determine IC50 values.
In vitro electrophysiological workflow for quantifying late sodium current inhibition.
Protocol 2: Patient-Derived hiPSC-Cardiomyocyte Phenotypic Screening
Causality of Choices: While HEK293 cells prove molecular target engagement, hiPSC-CMs derived from LQT3 patients provide a physiological syncytium. This assay verifies that INaL inhibition translates to functional Action Potential Duration (APD) shortening without inducing pro-arrhythmic early afterdepolarizations (EADs)[1].
Step-by-Step Methodology:
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Plate Preparation: Coat Multi-Electrode Array (MEA) plates with fibronectin (50 μ g/mL).
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Cell Seeding: Plate LQT3 hiPSC-CMs and culture for 7-10 days until a spontaneously beating, electrically coupled syncytium forms.
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Baseline Recording: Equilibrate plates to 37°C and 5% CO2 . Record baseline Field Potential Duration (FPD) and inter-spike intervals. Calculate the rate-corrected FPD (FPDc) using the Fridericia formula.
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Validation Controls: Apply E-4031 (100 nM), a hERG inhibitor, to a control well. A significant prolongation of FPDc validates the assay's sensitivity to repolarization delays.
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Efficacy Testing: Apply the test compound at 1× and 3× its INaL IC50 . Monitor the dose-dependent shortening of FPDc, confirming the rescue of the LQT3 phenotype.
Quantitative Data Presentation
The structural shift to the 3,5-dimethylphenoxy and N-sec-butyl moieties yields a superior pharmacological profile compared to legacy Class IB agents. The table below summarizes representative in vitro profiling data for this optimized scaffold[3].
| Compound | INaPIC50 ( μ M) | INaLIC50 ( μ M) | Selectivity Index ( INaP/INaL ) | hERG IC50 ( μ M) |
| Mexiletine (Reference) | 85.2 | 12.4 | 6.8 | >100 |
| N-[2-(3,5-Dimethyl...)] | 112.5 | 2.1 | 53.5 | >50 |
| ATX-II (Control) | N/A | Enhancer | N/A | N/A |
Table 1: Representative electrophysiological profiling comparing the optimized 3,5-dimethylphenoxyethylamine scaffold against mexiletine. The optimized compound demonstrates a vastly improved Selectivity Index, maximizing INaL block while sparing peak current.
References
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Title: Antiarrhythmic Hit to Lead Refinement in a Dish Using Patient-Derived iPSC Cardiomyocytes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Reengineering an antiarrhythmic drug using patient hiPSC-cardiomyocytes to improve therapeutic potential and reduce toxicity Source: PMC (National Institutes of Health) URL: [Link]
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Title: Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres Source: PMC (National Institutes of Health) URL: [Link]
